N-Methoxy-N-methyl-2-(naphthalen-1-yl)acetamide
Description
N-Methoxy-N-methyl-2-(naphthalen-1-yl)acetamide is an acetamide derivative featuring a naphthalen-1-yl group at the α-position and methoxy-methyl substituents on the nitrogen atom. This compound belongs to a class of molecules known for their versatility in medicinal chemistry and organic synthesis. Its structure enables interactions with biological targets such as enzymes (e.g., monoamine oxidases, cholinesterases) and receptors due to the aromatic naphthalene moiety, which enhances π-π stacking and hydrophobic interactions . Synthesis methods for analogous compounds often involve coupling reactions or nucleophilic substitutions, as seen in the preparation of N-methoxy-N-methyl-2-(o-tolyl)acetamide (80% yield via NaH/THF-mediated reactions) .
Properties
IUPAC Name |
N-methoxy-N-methyl-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-15(17-2)14(16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZQSOJLFJCYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Methoxy-N-methyl-2-(naphthalen-1-yl)acetamide typically involves the reaction of 2-(naphthalen-1-yl)acetic acid with N-methoxy-N-methylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-Methoxy-N-methyl-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
N-Methoxy-N-methyl-2-(naphthalen-1-yl)acetamide serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile in chemical synthesis. For instance, it can be oxidized to form naphthalene derivatives or reduced to convert the amide group into an amine group, facilitating the creation of a diverse range of compounds.
Reactivity Comparison
The compound's reactivity can be compared with similar naphthalene derivatives, highlighting its unique properties due to the methoxy and methyl substituents. Such comparisons are crucial for understanding its potential applications in synthetic chemistry.
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Methoxy-N-methylacetamide | Structure | Lacks naphthalene ring |
| Naphthalene derivatives | Structure | Varying biological activities |
Biological Applications
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have shown its effectiveness in inhibiting the generation of prostaglandins at the cellular level, which is significant for developing anti-inflammatory drugs . The compound's interaction with specific enzymes suggests that it may modulate biological pathways relevant to disease processes.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to particular molecular targets, potentially inhibiting enzyme activity or altering protein-protein interactions. Understanding these interactions is vital for developing therapeutic agents based on this compound .
Medical Research Applications
Therapeutic Potential
Ongoing research is exploring the therapeutic applications of this compound in treating various diseases. Its structural characteristics allow it to interact with biological systems in ways that may lead to novel treatments for conditions such as cancer and inflammatory diseases . For example, derivatives of this compound have shown promise in selectively inhibiting nucleoside transporters, which are critical in cancer therapy.
Industrial Applications
Material Development
In industry, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties enable it to contribute to advancements in polymer chemistry and materials science, where specific electronic characteristics are desired .
Case Studies
- Antimicrobial Activity Evaluation : A study evaluated the antimicrobial properties of various naphthalene derivatives, including this compound. The results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .
- Inhibition Studies on Prostaglandin Generation : Research demonstrated that this compound could inhibit prostaglandin E2 formation at a cellular level, highlighting its anti-inflammatory potential and paving the way for further investigations into its therapeutic uses .
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of related compounds have provided insights into how modifications can enhance or diminish biological activity. This research is crucial for guiding future drug design efforts involving naphthalene derivatives .
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutents
Key Observations :
Triazole- and Heterocycle-Linked Acetamides
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) incorporate triazole rings, which introduce hydrogen-bonding capabilities and rigidity. These derivatives exhibit distinct spectral features (e.g., IR peaks at 1671 cm⁻¹ for C=O) and demonstrated antimicrobial activity in related studies .
Biological Activity
N-Methoxy-N-methyl-2-(naphthalen-1-yl)acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C_{15}H_{15}NO_2 and a molecular weight of 215.25 g/mol. The compound features a methoxy group, a methyl group, and a naphthalene moiety, which contribute to its unique chemical properties and biological interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. Notably, it has been shown to bind to various enzymes and proteins, potentially inhibiting their activity or modulating protein-protein interactions. This interaction can lead to significant biological effects, such as:
- Enzyme inhibition : The compound may inhibit certain enzymes critical for cellular processes.
- Modulation of signaling pathways : By interacting with receptors or other proteins, it could influence various signaling pathways involved in disease processes.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it was evaluated for its minimum inhibitory concentration (MIC) against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant efficacy .
- Anti-inflammatory Properties : The compound is also being investigated for its anti-inflammatory effects, which could have implications for treating conditions characterized by chronic inflammation.
- Potential Anticancer Effects : Preliminary studies suggest that this compound may have anticancer properties, although further research is required to elucidate its effectiveness against specific cancer cell lines .
Research Findings and Case Studies
A variety of studies have been conducted to explore the biological activity of this compound:
Table 1: Summary of Biological Activities
Future Directions
While the initial findings regarding the biological activity of this compound are promising, further research is essential to fully understand its mechanisms of action and potential therapeutic applications. Future studies should focus on:
- In vivo studies : To assess the efficacy and safety profile in animal models.
- Molecular docking studies : To identify specific molecular targets and predict binding affinities.
- Clinical trials : To evaluate therapeutic potential in human subjects.
Q & A
Q. What are the key synthetic routes for N-Methoxy-N-methyl-2-(naphthalen-1-yl)acetamide?
The synthesis typically involves coupling 2-(naphthalen-1-yl)acetic acid with N-methoxy-N-methylamine using carbodiimide-based coupling agents (e.g., DCC) and catalytic DMAP. Multi-step procedures may include:
- Activation of the carboxylic acid to form a reactive intermediate.
- Amide bond formation under anhydrous conditions to prevent hydrolysis .
- Purification via recrystallization or chromatography. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Activation | DCC, DMAP, THF, 0°C → RT | 85% | |
| Coupling | N-Methoxy-N-methylamine, 24h | 78% |
Q. What analytical techniques confirm the purity and structure of this compound?
- NMR Spectroscopy : H/C NMR to verify naphthalene protons (δ 7.2–8.5 ppm) and methyl/methoxy groups (δ 3.0–3.5 ppm) .
- IR Spectroscopy : C=O stretch (~1670 cm) and N–H bend (~3300 cm) confirm amide formation .
- Mass Spectrometry : Molecular ion peak matching theoretical mass (e.g., m/z 295.3 for CHNO) .
Q. What solvents and catalysts optimize reaction yields?
Polar aprotic solvents (e.g., THF, DMF) enhance reactivity. Catalysts like DMAP improve coupling efficiency by stabilizing intermediates. Anhydrous conditions are critical to prevent side reactions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Use X-ray crystallography (via SHELX programs ) to unambiguously determine bond lengths/angles.
- Validate computational models (DFT, molecular dynamics) against experimental NMR/IR data to resolve ambiguities .
- Compare with structurally similar compounds (e.g., triazole-acetamide hybrids ) to identify spectral outliers.
Q. What computational methods predict the biological activity of this compound?
- Molecular Docking : Screen against enzyme targets (e.g., MAO-B, AChE) using AutoDock Vina to predict binding affinities .
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with inhibitory activity (e.g., IC) . Example Docking Results :
| Target | Binding Energy (kcal/mol) | Predicted IC (nM) |
|---|---|---|
| MAO-B | -9.2 | 28 |
| AChE | -8.7 | 45 |
Q. How do steric and electronic effects influence reactivity in nucleophilic reactions?
- The naphthalene moiety induces steric hindrance, reducing accessibility to the amide carbonyl.
- Electron-withdrawing methoxy groups increase electrophilicity at the carbonyl, enhancing nucleophilic attack.
- Case Study : In Wittig reactions, bulky substituents favor trans-alkene formation due to steric control .
Q. How can researchers validate the mechanism of action in enzyme inhibition?
- Kinetic Assays : Measure values using Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- X-ray Crystallography : Resolve enzyme-inhibitor complexes to identify binding interactions (e.g., hydrogen bonds with MAO-B His) .
- Mutagenesis Studies : Replace key residues (e.g., MAO-B Tyr) to assess impact on inhibitor binding .
Data Contradiction Analysis
Q. How should discrepancies between computational and experimental binding data be addressed?
- Refine docking parameters (e.g., grid size, flexibility) to better approximate in vivo conditions.
- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) .
- Reconcile outliers by considering solvent effects or post-translational modifications in enzyme targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
